2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole

Chemical Identity Quality Control Research Reproducibility

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole (CAS: 324540-92-3) is a synthetic small molecule characterized by a benzothiazole moiety linked via a thioether bridge to an imidazo[2,1-b]thiazole core. With a molecular formula of C13H9N3S3 and a molecular weight of 303.42 g/mol, it belongs to the class of fused polyheterocyclic compounds.

Molecular Formula C13H9N3S3
Molecular Weight 303.4 g/mol
Cat. No. B2546378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole
Molecular FormulaC13H9N3S3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CSC4=N3
InChIInChI=1S/C13H9N3S3/c1-2-4-11-10(3-1)15-13(19-11)18-8-9-7-16-5-6-17-12(16)14-9/h1-7H,8H2
InChIKeyAQDXZCMAHMARDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole: A Dual-Heterocyclic Scaffold for Chemical Biology and Drug Discovery


2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole (CAS: 324540-92-3) is a synthetic small molecule characterized by a benzothiazole moiety linked via a thioether bridge to an imidazo[2,1-b]thiazole core . With a molecular formula of C13H9N3S3 and a molecular weight of 303.42 g/mol, it belongs to the class of fused polyheterocyclic compounds [1]. This hybrid structure is of research interest as a potential scaffold for medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents, although direct biological data for this precise compound remains limited in the primary literature [2]. Its utility in scientific procurement often lies in its role as a key intermediate or a distinct building block for structure-activity relationship (SAR) studies where variations of the benzothiazole headgroup are explored [3].

Why Closely Related Analogs Cannot Simply Replace 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole in Your Research


The subtle structural features of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole, particularly the specific benzothiazole headgroup and the thioether linkage, dictate its unique pharmacological profile within its compound class. Substituting this molecule with a close analog, such as the benzoxazole variant, profoundly alters hydrogen-bonding capacity and molecular topology, which can lead to dramatically different target engagement as evidenced by kinase inhibition studies on related imidazo[2,1-b]thiazole series [1]. For instance, replacing the 2-benzothiazolylthio group with a simpler phenylthio moiety removes a key hydrogen bond acceptor, potentially reducing biological activity from sub-micromolar to micromolar ranges when targeting enzymes like pantothenate synthetase in Mycobacterium tuberculosis, based on SAR trends in this scaffold family [2]. Therefore, treating these analogs as interchangeable commodities without quantitative comparative binding or activity data risks invalidating entire SAR campaigns.

Quantitative Differentiator Evidence for 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole Against Its Closest Analogs


Structural Identity and Purity: Guaranteed Chemical Integrity for Reproducible SAR

A fundamental differentiator for chemical procurement is the guaranteed structural identity and purity of the supplied material. The target compound, 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole, is commercially available with a certified purity of ≥98% as confirmed by suppliers like Wanvi Bio [1]. This high purity specification is critical for reproducible biological assays. In contrast, some other suppliers list the same compound, often under a different CAS registry or name, with a lower purity of >95% . This 3% difference in purity can translate to significant batch-to-batch variability in dose-response studies, especially when screening at low micromolar or nanomolar concentrations, potentially leading to false negatives or inaccurate IC50 determinations.

Chemical Identity Quality Control Research Reproducibility

Physicochemical Properties: Optimized Drug-Like Profile for Cell-Based Screening

The predicted physicochemical properties of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole show a favorable profile for cell-based assays compared to a common analog. It has an ACD/LogP of 4.94 and 0 violations of Lipinski's Rule of Five, indicating good potential for oral bioavailability . Its ACD/LogD at pH 7.4 is 3.79, suggesting moderate lipophilicity and potential for passive membrane permeability. Notably, it has 0 hydrogen-bond donors, which is often associated with enhanced permeation compared to analogs containing -NH groups. For example, its benzimidazole analog, 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole, contains an additional H-bond donor, which could reduce passive permeability and potentially limit its efficacy in whole-cell assays .

Physicochemical Profile Drug-Likeness Permeability

Molecular Topology: A Distinct Sulfur-Enriched Scaffold for Fragment-Based Drug Discovery

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole offers a distinct molecular topology characterized by three sulfur atoms forming a thioether bridge between two rigid heterocyclic systems. This creates a unique three-dimensional shape and polar surface area (PSA) of 112 Ų, which is optimal for CNS drug-likeness . In a fragment-based library context, this contrasts sharply with a simpler analog like 6-[(phenylmethylthio)methyl]imidazo[2,1-b]thiazole, which replaces the benzothiazole with a flexible benzyl group, resulting in higher conformational freedom and a different spatial disposition of aromatic interactions [1]. The rigid, all-aromatic system of the target compound provides a more defined pharmacophore for computational docking and protein crystallography studies.

Fragment-Based Drug Discovery Molecular Topology Chemical Diversity

Optimal Research Applications for Procuring 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole


High-Throughput Screening (HTS) Library Enrichment for Kinase and Antibacterial Targets

Given the proven kinase inhibitory activity of its core imidazo[2,1-b]thiazole scaffold against RAF, EGFR, and HER2 kinases [1], this specific compound, with its benzothiazole appendage, is an excellent addition to HTS libraries targeting the cancer kinome. Its documented antimycobacterial potential through pantothenate synthetase inhibition in related analogs also makes it a high-value probe for screening against Mycobacterium tuberculosis [2]. Its purity of ≥98% ensures that any hit identified in a primary screen is less likely to be a false positive from an impurity.

Fragment-Based Drug Discovery: A Novel '3D' Sulfur-Rich Fragment

The compound's rigid, all-aromatic structure with a distinct sulfur-based linker offers a unique vector for fragment growing and linking strategies. Its PSA of 112 Ų is within the optimal range for CNS drug discovery. It can serve as a replacement scaffold for simpler phenyl-based fragments, providing superior hydrogen-bond acceptor capabilities due to the benzothiazole nitrogen, as inferred from SAR studies on related systems [3].

Synthetic Chemistry: A Versatile Building Block for Creating Diverse Compound Libraries

As a building block, it enables the rapid synthesis of derivative libraries through reactions at the benzothiazole ring or the imidazo[2,1-b]thiazole system. The synthetic route to this compound utilizes a continuous flow methodology, which can be scaled for generating combinatorial libraries for medicinal chemistry optimization . This provides a synthetic advantage over analogs that require more complex, less scalable synthetic procedures.

Chemical Biology: Design of Bifunctional Probes and PROTACs

The dual-heterocyclic nature of the molecule makes it an attractive ligand for designing bifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), where one end binds a target protein and the other a ligase. The thioether linkage provides a modifiable handle, and the benzothiazole moiety is a known pharmacophore for several protein families, including EGFR [3]. This scaffold's lack of hydrogen-bond donors may also improve the cell permeability of the resulting large, bifunctional molecule.

Quote Request

Request a Quote for 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.